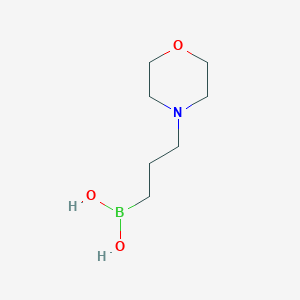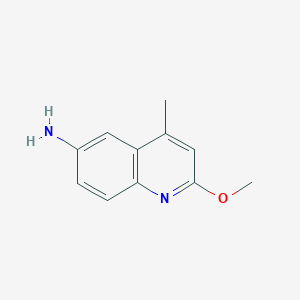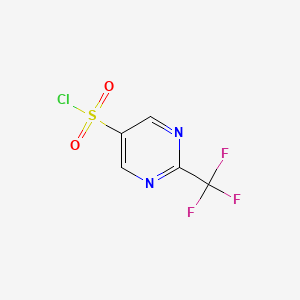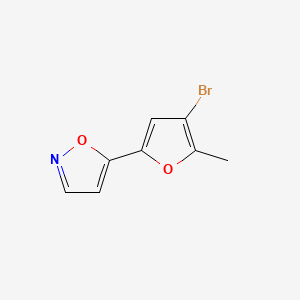![molecular formula C7H11BF3KO2 B13460232 rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is a member of the trifluoroboranuide family, which is characterized by the presence of a trifluoroborate group attached to a cyclopropyl ring. The compound’s molecular structure includes an ethoxycarbonyl group and a methyl group, which contribute to its reactivity and stability.
Métodos De Preparación
The synthesis of rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide typically involves the reaction of a cyclopropyl precursor with a trifluoroborate reagent. One common synthetic route includes the use of potassium trifluoroborate and an appropriate cyclopropyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide undergoes various chemical reactions, including substitution, addition, and coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds. The compound can also participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
Aplicaciones Científicas De Investigación
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. In biology, the compound is studied for its potential use in drug development and as a tool for probing biological pathways. In medicine, it may be explored for its therapeutic properties, although further research is needed to fully understand its potential. In industry, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide involves its ability to participate in chemical reactions through the trifluoroborate group. This group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds, which are essential for building complex organic molecules .
Comparación Con Compuestos Similares
rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide can be compared with other similar compounds, such as rac-potassium [(1R,3S)-3-(ethoxycarbonyl)-2,2-difluorocyclopropyl]trifluoroboranuide and rac-potassium [(1R,3S)-3-tert-butyl-2,2-difluorocyclopropyl]trifluoroboranuide. These compounds share the trifluoroborate group but differ in their substituents on the cyclopropyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and applications. For instance, the ethoxycarbonyl and methyl groups in this compound may provide unique steric and electronic properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C7H11BF3KO2 |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
potassium;[(1R,2S,3R)-2-ethoxycarbonyl-3-methylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-3-13-7(12)5-4(2)6(5)8(9,10)11;/h4-6H,3H2,1-2H3;/q-1;+1/t4-,5+,6+;/m0./s1 |
Clave InChI |
CLFDHANUJKLEGD-FPKZOZHISA-N |
SMILES isomérico |
[B-]([C@@H]1[C@H]([C@H]1C(=O)OCC)C)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1C(C1C(=O)OCC)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)


![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)




